Bromo-PEG3-t-butyl ester
Overview
Description
Bromo-PEG3-t-butyl ester: is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Bromo-PEG3-t-butyl ester is a PEG derivative that contains a bromide group and a t-butyl protected carboxyl group It’s known that the bromide (br) group is a very good leaving group for nucleophilic substitution reactions .
Mode of Action
The bromide group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions . This means that the bromide can be replaced by a nucleophile, a species that donates an electron pair to form a chemical bond. This property allows this compound to interact with various biological targets.
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability and distribution.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bromo-PEG3-t-butyl ester plays a significant role in biochemical reactions, particularly in the modification of biomolecules. The bromide group in this compound is highly reactive and can be substituted by nucleophiles, making it useful for conjugation reactions. This compound interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution, where the bromide group is replaced by a nucleophile. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing further functionalization .
Cellular Effects
This compound influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins and enzymes. For instance, the PEG spacer in this compound enhances the solubility of modified biomolecules, facilitating their interaction with cellular components and potentially altering cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The bromide group is replaced by nucleophiles, leading to the formation of new covalent bonds with biomolecules. This can result in enzyme inhibition or activation, changes in protein function, and alterations in gene expression. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further modifications and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize the PEG spacer or the bromide group, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of the cell and influence various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse more easily through aqueous environments. The compound can accumulate in specific cellular compartments, depending on its interactions with cellular components and its physicochemical properties .
Subcellular Localization
This compound is localized in various subcellular compartments, where it can exert its effects on cellular functions. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localizations can influence the activity and function of this compound, allowing it to interact with specific biomolecules and participate in targeted biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG3-t-butyl ester can be synthesized through the reaction of PEG3 with t-butyl bromoacetate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromide group in Bromo-PEG3-t-butyl ester is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or methanol
Major Products Formed:
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide.
Deprotection: The major product is the free carboxylic acid derivative of PEG
Scientific Research Applications
Chemistry: Bromo-PEG3-t-butyl ester is used as a linker in the synthesis of complex molecules. Its ability to undergo nucleophilic substitution makes it valuable in the preparation of PEGylated compounds .
Biology: In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is often employed in the synthesis of bioconjugates and drug delivery systems .
Medicine: In medicinal chemistry, this compound is used to create PEGylated drugs, which have improved pharmacokinetic properties. PEGylation can increase the half-life of drugs and reduce immunogenicity .
Industry: Industrially, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals. Its ability to enhance solubility and stability makes it a valuable additive .
Comparison with Similar Compounds
- Bromo-PEG2-t-butyl ester
- Bromo-PEG4-t-butyl ester
- Bromo-PEG6-t-butyl ester
Comparison: Bromo-PEG3-t-butyl ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. Compared to Bromo-PEG2-t-butyl ester, it offers better solubility in aqueous media. Compared to Bromo-PEG4-t-butyl ester and Bromo-PEG6-t-butyl ester, it provides a more compact structure, which can be advantageous in certain applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHSVMMFPHXFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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